Ac-val-nh2

Beschreibung

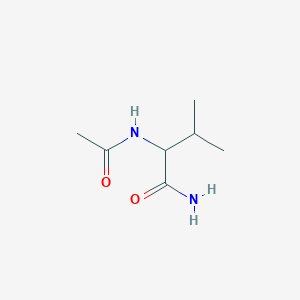

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-acetamido-3-methylbutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c1-4(2)6(7(8)11)9-5(3)10/h4,6H,1-3H3,(H2,8,11)(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEHJKQHCMGQEEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90958945 |

Source

|

| Record name | 2-[(1-Hydroxyethylidene)amino]-3-methylbutanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90958945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37933-88-3 |

Source

|

| Record name | N-Acetyl L-valinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037933883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(1-Hydroxyethylidene)amino]-3-methylbutanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90958945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (S)-2-acetamido-3-methylbutanamide (N-acetyl-L-valinamide)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-acetamido-3-methylbutanamide, systematically known as N-acetyl-L-valinamide, is a derivative of the essential amino acid L-valine. Its structure features an acetylated N-terminus and an amidated C-terminus, making it a valuable building block in peptide synthesis and a model compound for studying peptide structure and interactions.[] This guide provides a comprehensive overview of its synthesis, grounded in fundamental principles of organic chemistry and peptide coupling, to offer field-proven insights for its practical preparation and quality control.

Strategic Overview: A Two-Step Approach

The synthesis of N-acetyl-L-valinamide from its parent amino acid, L-valine, is most logically approached via a two-step sequence. This strategy ensures chemoselectivity and preserves the critical stereochemistry at the α-carbon.

-

N-terminal Acetylation: The synthesis commences with the protection of the α-amino group of L-valine via acetylation. This step converts the nucleophilic amine into a neutral amide, preventing it from participating in subsequent reactions.

-

C-terminal Amidation: The carboxylic acid moiety of the resulting N-acetyl-L-valine is then activated and coupled with an ammonia source to form the desired primary amide.

This strategic pathway is visualized in the workflow diagram below.

Caption: High-level overview of the two-step synthesis pathway.

Part 1: Synthesis of the Precursor: N-acetyl-L-valine

Principle and Reagent Selection

The initial step involves the acylation of the α-amino group of L-valine. While several acetylating agents exist, acetic anhydride is the reagent of choice for its optimal reactivity and handling characteristics.[2][3] Alternative reagents present challenges: acetic acid requires high temperatures that risk racemization, while acetyl chloride is highly reactive and susceptible to hydrolysis, making it unsuitable for aqueous reaction conditions.[2] The reaction proceeds via a nucleophilic acyl substitution, where the lone pair of electrons on the amino nitrogen attacks one of the electrophilic carbonyl carbons of acetic anhydride.

Experimental Protocol: N-acetylation of L-valine

This protocol is adapted from established methods for the N-acetylation of amino acids.[2]

-

Dissolution: In a three-necked flask equipped with a magnetic stirrer and pH meter, dissolve L-valine (1.0 eq) in water.

-

pH Adjustment: Cool the solution in an ice bath and adjust the pH to approximately 8.0 using a suitable base (e.g., 2N NaOH).

-

Acetylation: Slowly add acetic anhydride (1.1 - 1.2 eq) dropwise to the stirred solution, maintaining the temperature below 10°C. Concurrently, add an aqueous base solution as needed to maintain the pH at 8.0.

-

Reaction Completion: After the addition of acetic anhydride is complete, allow the mixture to stir at room temperature for 1-2 hours.

-

Isolation: Acidify the reaction mixture to a pH of ~1.5 with concentrated HCl.[2] A white precipitate of N-acetyl-L-valine will form.

-

Purification: Cool the mixture in an ice bath for several hours to ensure complete precipitation. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from water.[3]

| Parameter | Value | Reference |

| IUPAC Name | (2S)-2-acetamido-3-methylbutanoic acid | [3] |

| CAS Number | 96-81-1 | [3] |

| Molecular Formula | C₇H₁₃NO₃ | [4] |

| Molecular Weight | 159.18 g/mol | [4] |

| Appearance | White crystalline powder | [3] |

| Melting Point | 163-167 °C | [3] |

| Expected Yield | >90% | [5] |

Part 2: C-Terminal Amidation via Carboxyl Activation

The Challenge and Solution for Amide Bond Formation

The direct reaction between the carboxylic acid of N-acetyl-L-valine and ammonia is thermodynamically unfavorable under mild conditions.[6] This is due to a rapid acid-base reaction that forms a highly stable ammonium carboxylate salt, preventing nucleophilic attack.[7] To overcome this, the carboxyl group must be converted into a more reactive electrophilic species. This process, known as carboxyl activation, is the cornerstone of modern amide synthesis and is typically achieved using coupling reagents.[7][8]

Core Methodology: DCC/HOBt-Mediated Coupling

A robust and widely-used method for amide bond formation involves the use of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), in conjunction with an additive, 1-hydroxybenzotriazole (HOBt).[6][9][10]

-

Expertise & Experience - The "Why":

-

DCC (The Activator): DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is a potent acylating agent.[11]

-

HOBt (The Racemization Suppressant): The O-acylisourea intermediate is unstable and prone to rearranging into an N-acylurea byproduct or promoting racemization of the chiral center.[9] HOBt mitigates this by rapidly trapping the intermediate to form an HOBt-active ester. This ester is sufficiently reactive to couple with the amine (ammonia) but is significantly more stable, minimizing the risk of racemization and side reactions.[9][12]

-

Trustworthiness - A Self-Validating System: The reaction produces a byproduct, dicyclohexylurea (DCU), which is insoluble in most common organic solvents like dichloromethane (DCM).[9] The precipitation of DCU provides a visual cue that the activation and coupling are proceeding and serves to drive the reaction to completion according to Le Châtelier's principle.

-

Caption: Mechanism of DCC/HOBt mediated amide bond formation.

Experimental Protocol: C-Terminal Amidation

-

Activation: Dissolve N-acetyl-L-valine (1.0 eq) and HOBt (1.1 eq) in an anhydrous aprotic solvent (e.g., DCM or DMF) under an inert atmosphere (N₂ or Ar). Cool the solution to 0°C in an ice bath.

-

DCC Addition: Add a solution of DCC (1.1 eq) in the same anhydrous solvent dropwise to the reaction mixture. Stir at 0°C for 30-60 minutes. A white precipitate of DCU should begin to form.

-

Coupling: Introduce the ammonia source. This can be achieved by bubbling anhydrous ammonia gas through the solution or by adding a solution of ammonia in an organic solvent (e.g., 2M NH₃ in methanol).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, filter the reaction mixture to remove the precipitated DCU. Transfer the filtrate to a separatory funnel and wash sequentially with a mild acid (e.g., 5% citric acid), a mild base (e.g., 5% NaHCO₃), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization to yield pure (S)-2-acetamido-3-methylbutanamide.

| Parameter | Value | Reference |

| IUPAC Name | (2S)-2-acetamido-3-methylbutanamide | [13] |

| CAS Number | 37933-88-3 | [13] |

| Molecular Formula | C₇H₁₄N₂O₂ | [13] |

| Molecular Weight | 158.20 g/mol | [13] |

| Appearance | White solid | - |

| Expected Yield | 70-90% | - |

Part 3: Characterization and Chiral Purity Analysis

Structural Verification

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and connectivity.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the amide C=O and N-H stretches.

Critical Quality Attribute: Chiral Purity

Maintaining the (S)-configuration of the starting L-valine is paramount, as the biological activity of chiral molecules is often enantiomer-dependent.[14] Therefore, assessing the chiral purity, or enantiomeric excess (e.e.), of the final product is a critical quality control step.

-

Methodology: Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the primary technique for determining enantiomeric purity.[14] This can be accomplished in two ways:

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.[17]

Conclusion

The synthesis of (S)-2-acetamido-3-methylbutanamide is a well-defined process that hinges on two key transformations: selective N-acetylation of L-valine and subsequent C-terminal amidation via carboxyl activation. The use of a DCC/HOBt coupling system represents a reliable and field-proven method that ensures high yields while critically suppressing racemization of the chiral center. Rigorous analytical characterization, particularly chiral HPLC, is essential to validate the stereochemical integrity of the final product, ensuring its suitability for applications in research and development.

References

-

AAPPTEC. Coupling Reagents - AAPPTEC - Peptides. Available from: [Link]

-

Kumaran, K. (2012). Protecting groups in amino acids. ResearchGate. Available from: [Link]

-

Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Available from: [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Available from: [Link]

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Available from: [Link]

-

Merck. Novabiochem® Coupling reagents. Available from: [Link]

-

The Royal Society of Chemistry. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H₂O–THF while avoiding the use of protecting groups. RSC Advances. Available from: [Link]

-

Chemistry Steps. (2020). Amides Preparation and Reactions Summary. Available from: [Link]

-

Clark, J. (2015). The Preparation of Amides. Chemguide. Available from: [Link]

-

Iannucci, I., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 94. Available from: [Link]

-

Master Organic Chemistry. (2018). Formation of Amides. Available from: [Link]

-

Chemistry LibreTexts. (2026). 17.3: Reactions of Carboxylic Acids - Ester and Amide Formation. Available from: [Link]

-

MySkinRecipes. (S)-2-(2-((tert-Butoxycarbonyl)amino)acetamido)-3-methylbutanoic acid. Available from: [Link]

-

PubMed. (2000). [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography]. Available from: [Link]

-

ResearchGate. NAC as a SH reagent for chiral HPLC analysis of -amino acid mixture. Available from: [Link]

-

SK pharmteco. (2022). Chiral Purity Analysis – Know What Both Hands Are Doing. Available from: [Link]

-

PubChem. (2S)-2-(2-acetamidoacetamido)-3-methylbutanamide. Available from: [Link]

-

PubChem. N-Acetyl-L-valine. Available from: [Link]

- Google Patents. Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids.

-

PubChem. N-Acetyl L-valinamide. Available from: [Link]

-

PubChem. N-Acetyl-L-leucyl-L-valinamide. Available from: [Link]

-

ResearchGate. Synthesis and characterization of several valinamide derivatives. Available from: [Link]

-

MDPI. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Available from: [Link]

-

MDPI. (2023). Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. Available from: [Link]

-

Sumika Chemical Analysis Service. Chiral Columns for enantiomer separation by HPLC. Available from: [Link]

-

Organic Syntheses. 3-acetamido-2-butanone. Available from: [Link]

-

Cheméo. Chemical Properties of N-acetyl-N'-methyl-DL-valinamide. Available from: [Link]

-

NIST. L-Valine, N-acetyl-. Available from: [Link]

-

Cardiff University. (2022). Synthesis of 2-Acetamido-1,3,4-Tri-O- Acetyl-2-Deoxy-D-Mannopyranose -6-Phosphate Prodrugs as Potential Therapeutic Agents. Available from: [Link]

- Google Patents. Method for preparing L-valine and D-valine by chemical resolution.

Sources

- 2. Page loading... [wap.guidechem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. N-Acetyl-L-valine | C7H13NO3 | CID 66789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. DE19546533A1 - Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids - Google Patents [patents.google.com]

- 6. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H 2 O–THF while avoiding the use of protecting groups - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07847K [pubs.rsc.org]

- 7. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]

- 8. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. peptide.com [peptide.com]

- 10. bachem.com [bachem.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. N-Acetyl L-valinamide | C7H14N2O2 | CID 142227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. skpharmteco.com [skpharmteco.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. scas.co.jp [scas.co.jp]

- 17. [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Significance of N-Acetylated Amino Acid Amides

Abstract

N-acetylated amino acid amides represent a diverse and increasingly significant class of biomolecules with pleiotropic roles in cellular physiology and pathology.[1] Once viewed primarily as metabolic intermediates or detoxification products, these compounds are now recognized as critical signaling molecules, metabolic regulators, and promising therapeutic agents. This technical guide provides an in-depth exploration of the biosynthesis, metabolism, and multifaceted biological functions of N-acetylated amino acid amides. We will delve into their roles in neurobiology, metabolic homeostasis, and inflammation, and provide detailed experimental protocols for their synthesis and analysis, aimed at researchers, scientists, and drug development professionals.

Introduction: A Paradigm Shift in Understanding

The N-acetylation of amino acids, a seemingly simple biochemical modification, has profound implications for their function and fate within biological systems. This process involves the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the amino group of an amino acid, a reaction catalyzed by N-acetyltransferase enzymes.[2] While the N-acetylation of proteins is a well-established post-translational modification, the significance of free N-acetylated amino acids and their amidated derivatives has been a more recent revelation.

Historically, the discovery of N-acetylaspartate (NAA) in the brain in 1956 marked a turning point, identifying it as one of the most abundant metabolites in the central nervous system (CNS).[3] Its high concentration hinted at a crucial, albeit then unknown, role.[3] Similarly, the identification of N-isovalerylglycine in patients with isovaleric acidemia demonstrated that N-acylation could serve as a detoxification pathway.[4] Today, the field has expanded to include a wide array of N-acyl amino acids, recognized as a family of lipid signaling molecules structurally related to endocannabinoids.[5][6] These molecules are now implicated in a vast range of physiological processes, including pain, inflammation, memory, and metabolic control.[1]

This guide will illuminate the journey of N-acetylated amino acid amides from biochemical curiosities to key players in cellular signaling and therapeutic development.

Biosynthesis and Metabolism: A Tightly Regulated Network

The cellular concentrations of N-acetylated amino acid amides are meticulously controlled by a network of biosynthetic and degradative enzymes. Understanding these pathways is crucial for comprehending their biological roles and for developing strategies to modulate their activity.

Biosynthesis

The formation of N-acetylated amino acid amides can occur through several enzymatic pathways.[7]

-

ATP-Dependent Acyl-Adenylating Enzymes: This is a major pathway for the biosynthesis of many N-acyl amino acids. These enzymes utilize the energy from ATP hydrolysis to activate a carboxylic acid, forming an acyl-adenylate intermediate, which then reacts with the amino acid.[7]

-

ATP-Independent Hydrolases: Enzymes such as lipases and aminoacylases can also catalyze the formation of these amides through a transient acyl-enzyme intermediate.[7]

-

N-Acetyltransferase 8-Like (NAT8L): In the brain, the synthesis of the prominent N-acetylated amino acid, N-acetylaspartate (NAA), is catalyzed by the enzyme NAT8L, which transfers an acetyl group from acetyl-CoA to aspartate within neuronal mitochondria.[3][8]

-

Peptidase M20 Domain Containing 1 (PM20D1): This circulating enzyme can catalyze both the synthesis and hydrolysis of various N-acyl amino acids, playing a key role in regulating their levels in the blood.[1]

-

Fatty Acid Amide Hydrolase (FAAH): While primarily known for its degradative role, FAAH can also function in reverse to synthesize N-acyl amino acids intracellularly.[9]

Caption: Biosynthesis and Degradation Pathways of N-Acetylated Amino Acid Amides.

Degradation

The breakdown of N-acetylated amino acid amides is equally important for maintaining homeostasis.

-

Aspartoacylase (ASPA): In the CNS, NAA is hydrolyzed by ASPA, primarily in oligodendrocytes, to yield acetate and aspartate.[8][10] This process is crucial for providing acetate for myelin lipid synthesis.[10]

-

Fatty Acid Amide Hydrolase (FAAH): This enzyme is a major player in the degradation of a wide range of N-acyl amino acids, including the endocannabinoid anandamide.[1][11]

-

PM20D1: As mentioned, this enzyme exhibits bidirectional activity and is a key hydrolase for circulating N-acyl amino acids.[1]

Diverse Biological Functions

N-acetylated amino acid amides exert a wide range of biological effects, from acting as neurotransmitters and signaling molecules to serving as metabolic substrates and therapeutic agents.

Neurobiology and the Central Nervous System

The CNS is a major site of N-acetylated amino acid amide activity.

-

N-Acetylaspartate (NAA): As one of the most abundant amino acid derivatives in the brain, NAA has multiple proposed functions.[12] It is considered a marker of neuronal health and viability, and its levels are measured by magnetic resonance spectroscopy (MRS) in various neurological disorders.[3][10] NAA is synthesized in neurons and then transported to oligodendrocytes, where its breakdown by aspartoacylase provides acetate for the synthesis of myelin lipids.[10] This intercellular metabolic cycle is also thought to be involved in removing water from neurons and linking neuronal activity with energy metabolism.[13] Furthermore, NAA is a precursor for the synthesis of the neuropeptide N-acetylaspartylglutamate (NAAG).[8][10]

-

N-Acyl Amino Acids as Neuromodulators: A growing family of N-acyl amino acids, such as N-arachidonoyl glycine, act as signaling lipids in the brain.[14][15] They can modulate a variety of receptors and ion channels, influencing processes like pain perception, inflammation, and cognition.[1][15]

Metabolic Regulation and Energy Homeostasis

Beyond the CNS, N-acetylated amino acid amides are emerging as key regulators of systemic metabolism.

-

Lipid Metabolism: The metabolism of NAA has been implicated in de novo lipogenesis and brown adipocyte differentiation.[8] The acetate derived from NAA breakdown can be converted to acetyl-CoA, a central molecule in lipid synthesis.[8]

-

Energy Expenditure: Certain N-acyl amino acids have been shown to stimulate mitochondrial uncoupling, leading to increased energy expenditure.[9] This has generated interest in these molecules as potential therapeutic targets for obesity and related metabolic disorders.

Inflammation and Oxidative Stress

The anti-inflammatory and antioxidant properties of certain N-acetylated amino acid amides have been extensively studied.

-

N-Acetylcysteine Amide (NACA): NACA is a derivative of the well-known antioxidant N-acetylcysteine (NAC).[16] By neutralizing the carboxylic acid group, NACA is more lipophilic and has greater membrane permeability, allowing it to be administered at lower doses than NAC.[16][17] It acts as a precursor for glutathione (GSH) synthesis, a major intracellular antioxidant, and can also directly scavenge free radicals.[17] NACA has shown promise in models of neurodegenerative diseases, traumatic brain injury, and inflammation.[16][18][19]

Caption: Neuroprotective Mechanism of NACA via the Nrf2-ARE Pathway in TBI.[18]

Role in Disease and Therapeutic Potential

The dysregulation of N-acetylated amino acid amide metabolism is associated with several diseases, highlighting their potential as both biomarkers and therapeutic targets.

-

Canavan Disease: This rare and fatal genetic disorder is caused by a deficiency in the ASPA enzyme, leading to a toxic buildup of NAA in the brain and severe leukodystrophy.[3][10][12]

-

Inborn Errors of Metabolism: The accumulation of specific N-acyl amino acids in urine can be a diagnostic marker for certain metabolic diseases, such as maple syrup urine disease.[20]

-

Drug Development: The unique properties of molecules like NACA, with its enhanced bioavailability and potent antioxidant effects, make it a promising candidate for treating a range of conditions associated with oxidative stress, including neurodegenerative diseases, graft-versus-host disease, and radiation-induced tissue damage.[16][21][22]

Experimental Protocols and Methodologies

The study of N-acetylated amino acid amides requires robust and reliable experimental methods. This section provides an overview of key protocols for their synthesis and analysis.

Chemical Synthesis: A Modified Schotten-Baumann Reaction

The synthesis of N-acetylated amino acid amides can be achieved through various methods. A common and historically significant approach is the Schotten-Baumann reaction, which involves the acylation of an amino acid with an acyl chloride or anhydride under alkaline conditions.[4]

Protocol: Synthesis of N-Acetyl-L-Leucine Amide

Rationale: This protocol utilizes a two-step process. First, the amino acid is N-acetylated using acetic anhydride in a basic solution to prevent protonation of the amine, making it a better nucleophile. The resulting N-acetyl amino acid is then amidated. This step-wise approach provides good control over the reaction and yields.

Materials:

-

L-Leucine

-

Sodium hydroxide (NaOH)

-

Acetic anhydride

-

Hydrochloric acid (HCl)

-

Thionyl chloride (SOCl₂)

-

Ammonium hydroxide (NH₄OH)

-

Anhydrous diethyl ether

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round bottom flasks

-

Separatory funnel

-

Filtration apparatus (Büchner funnel)

-

Rotary evaporator

Procedure:

Step 1: N-Acetylation of L-Leucine

-

Dissolution: Dissolve L-leucine (1 molar equivalent) in a 1 M aqueous solution of NaOH (2 molar equivalents) in a flask. Cool the solution to 0-5°C in an ice bath with continuous stirring.[4]

-

Acylation: Add acetic anhydride (1.2 molar equivalents) dropwise to the cold, stirring solution. Maintain the temperature below 10°C. The dropwise addition is critical to control the exothermic reaction.

-

Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor the pH and maintain it in the alkaline range (pH 8-9) by adding 1 M NaOH as needed.[4]

-

Acidification: After the reaction is complete, cool the solution again in an ice bath and carefully acidify to pH 2-3 with concentrated HCl. This will protonate the carboxylic acid, causing the N-acetyl-L-leucine to precipitate.[4]

-

Isolation: Collect the white precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from an ethanol-water mixture.[4]

Step 2: Amidation of N-Acetyl-L-Leucine

-

Activation of Carboxylic Acid: In a fume hood, suspend the dried N-acetyl-L-leucine (1 molar equivalent) in an excess of thionyl chloride (SOCl₂) and reflux the mixture for 1-2 hours. This converts the carboxylic acid to the more reactive acyl chloride.

-

Removal of Excess Reagent: Remove the excess SOCl₂ under reduced pressure using a rotary evaporator.

-

Amination: Dissolve the resulting acyl chloride in anhydrous diethyl ether and add it dropwise to a cooled (0°C) concentrated solution of ammonium hydroxide with vigorous stirring.

-

Isolation and Purification: A precipitate of N-acetyl-L-leucine amide will form. Collect the solid by filtration, wash with cold diethyl ether, and dry. Recrystallize from a suitable solvent to obtain the pure product.

Self-Validation:

-

Thin-Layer Chromatography (TLC): Monitor the progress of both reaction steps.

-

Melting Point: Compare the melting point of the final product with the literature value.

-

Spectroscopic Analysis: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Analytical Techniques for Quantification

Accurate quantification of N-acetylated amino acid amides in biological samples is essential for understanding their physiological roles.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Rationale: LC-MS is the gold standard for the analysis of these compounds due to its high sensitivity and specificity. It allows for the separation of different N-acetylated amino acid amides and their accurate quantification, even in complex biological matrices.[2]

Protocol: Quantification of NACA in Plasma

-

Sample Preparation:

-

Precipitate proteins from a plasma sample by adding a three-fold volume of cold acetonitrile containing an internal standard (e.g., deuterated NACA).

-

Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Collect the supernatant and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the sample in the mobile phase for injection.

-

-

LC Separation:

-

Inject the prepared sample onto a reverse-phase C18 column.

-

Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The gradient will separate NACA from other plasma components.

-

-

MS Detection:

-

Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Optimize the precursor-to-product ion transitions for both NACA and the internal standard for high selectivity and sensitivity.

-

-

Quantification:

-

Generate a standard curve using known concentrations of NACA.

-

Calculate the concentration of NACA in the plasma sample by comparing its peak area ratio to the internal standard against the standard curve.

-

Data Presentation: Comparative Bioavailability of NAC and NACA

| Compound | Administration Route | Dose (mg/kg) | Peak Plasma Concentration (Cmax) (µg/mL) | Time to Peak (Tmax) (h) | Oral Bioavailability (%) | Reference |

| NAC | Oral | 100 | ~10 | 1.5 | ~15% (species dependent) | [16][22] |

| NACA | Oral | 100 | ~45 | 0.5 | ~67% (in mice) | [22] |

This table clearly demonstrates the superior pharmacokinetic profile of NACA compared to NAC, a key rationale for its development as a therapeutic agent.[22]

Caption: Experimental Workflow for LC-MS/MS Quantification of N-Acetylated Amino Acid Amides.

Future Perspectives and Conclusion

The field of N-acetylated amino acid amides is rapidly evolving. While significant progress has been made in elucidating their roles in health and disease, many questions remain. Future research will likely focus on:

-

Discovering Novel N-Acyl Amino Acids: The full diversity of this class of molecules is likely yet to be uncovered.

-

Elucidating Receptor Interactions: Identifying the specific receptors and signaling pathways through which these molecules exert their effects is a key area of investigation.

-

Therapeutic Development: The promising preclinical data for compounds like NACA will hopefully translate into effective therapies for a range of human diseases.

References

- Baslow, M. H. (2010). Evidence that the tri-cellular metabolism of N-acetylaspartate functions as the brain's “operating system”: how NAA metabolism supports meaningful intercellular frequency-encoded communications. Amino Acids. [Source: Semantic Scholar]

-

N-acyl amides. (n.d.). In Wikipedia. Retrieved from [Link]

-

Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. (2024, February 16). PubMed. Retrieved from [Link]

- Wiśniewski, E., et al. (2017). N-Acetylaspartate Metabolism Outside the Brain: Lipogenesis, Histone Acetylation, and Cancer. Frontiers in Oncology. [Source: PMC]

-

N-acetyl-aspartic acid (NAA) - metabolite. (2025, March 11). biocrates life science ag. Retrieved from [Link]

-

Baslow, M. H. (2002). N-Acetylaspartate in the Vertebrate Brain: Metabolism and Function. Ovid. Retrieved from [Link]

-

N-acetylcysteine amide (NACA), a novel GSH prodrug: Its metabolism and implications in health. (n.d.). ResearchGate. Retrieved from [Link]

-

Moffett, J. R., et al. (n.d.). N-Acetylaspartate in the CNS: From Neurodiagnostics to Neurobiology. ResearchGate. Retrieved from [Link]

-

N-Acyl Amino Acids (Elmiric Acids): Endogenous Signaling Molecules with Therapeutic Potential. (2019, January 14). ResearchGate. Retrieved from [Link]

-

Sunitha, K., et al. (2013). N-acetylcysteine amide: a derivative to fulfill the promises of N-Acetylcysteine. PubMed. Retrieved from [Link]

-

N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. (2019, December 3). ResearchGate. Retrieved from [Link]

-

Chapman, K. D. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers. Retrieved from [Link]

-

Di Marzo, V., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. PMC. Retrieved from [Link]

-

Connor, M., et al. (n.d.). N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets. PMC. Retrieved from [Link]

-

Non-Enzymatic Formation of N-acetylated Amino Acid Conjugates in Urine. (2023, September 5). MDPI. Retrieved from [Link]

-

Chapman, K. D. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. PMC. Retrieved from [Link]

-

The Role of N-Acetylcysteine Amide (NACA) As Prophylactic Treatment for Acute Graft-Versus-Host Disease. (2022, November 15). ASH Publications. Retrieved from [Link]

- N-acetylcysteine amide (nac amide) for the treatment of diseases and conditions. (n.d.). Google Patents.

-

N-Acetylcysteine Amide Is a Potential Novel Radioprotector of Salivary Gland Function. (n.d.). MDPI. Retrieved from [Link]

-

N-acetylcysteine amide provides neuroprotection via Nrf2-ARE pathway in a mouse model of traumatic brain injury. (2018, December 4). PubMed. Retrieved from [Link]

-

Kim, J., et al. (2020). Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH. Semantic Scholar. Retrieved from [Link]

-

Di Marzo, V., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. MDPI. Retrieved from [Link]

-

Pandya, J. D., et al. (2014). N-acetylcysteine amide confers neuroprotection, improves bioenergetics and behavioral outcome following TBI. PubMed. Retrieved from [Link]

Sources

- 1. N-Acylamides - Wikipedia [en.wikipedia.org]

- 2. N-Acetylation Analysis: A Key Post-Translational Modification - Creative Proteomics Blog [creative-proteomics.com]

- 3. N-acetyl-aspartic acid (NAA) - metabolite - biocrates life science ag [biocrates.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Frontiers | The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine [frontiersin.org]

- 6. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-Acetylaspartate Metabolism Outside the Brain: Lipogenesis, Histone Acetylation, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. ovid.com [ovid.com]

- 13. semanticscholar.org [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 16. N-Acetylcysteine amide: a derivative to fulfill the promises of N-Acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. N-acetylcysteine amide provides neuroprotection via Nrf2-ARE pathway in a mouse model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. N-acetylcysteine amide confers neuroprotection, improves bioenergetics and behavioral outcome following TBI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Non-Enzymatic Formation of N-acetylated Amino Acid Conjugates in Urine | MDPI [mdpi.com]

- 21. ashpublications.org [ashpublications.org]

- 22. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Structural Formula and Isomers of N-Acetyl-L-valinamide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Acetyl-L-valinamide is a derivative of the essential amino acid L-valine, characterized by an acetyl group at the N-terminus and an amide group at the C-terminus. While structurally straightforward, its single chiral center gives rise to critical stereoisomerism. Furthermore, its molecular formula, C7H14N2O2, allows for a variety of constitutional isomers. For researchers in drug development and the life sciences, a comprehensive understanding of these isomeric forms is not merely academic; it is fundamental to ensuring the purity, efficacy, and safety of synthesized compounds. The subtle differences between isomers can lead to vastly different biological activities. This guide provides a detailed exploration of the structural formula of N-Acetyl-L-valinamide, delves into the nuances of its stereoisomeric and constitutional isomers, and outlines the essential synthetic and analytical methodologies required for their precise control and characterization.

Chapter 1: The Core Molecule: N-Acetyl-L-valinamide

Introduction to N-Acetyl Amino Amides

N-acetylated amino acid amides represent a class of compounds with significant utility in biochemical research and pharmaceutical development. The N-acetyl group can enhance the metabolic stability of the parent amino acid, while the C-terminal amide can alter its solubility, hydrogen bonding capacity, and interaction with biological targets. These modifications are often employed to create peptide mimetics or to serve as building blocks in more complex molecular syntheses.

Structural Formula and Chemical Properties

N-Acetyl-L-valinamide is identified by the IUPAC name 2-acetamido-3-methylbutanamide.[1] Its structure consists of a central valine framework where the amino group is acetylated and the carboxylic acid is converted to a primary amide.

The key chemical identifiers are:

The presence of two amide bonds, along with the isopropyl side chain of the valine residue, dictates its physicochemical properties, including its polarity and potential for hydrogen bonding.

3D Conformation and Stereochemistry

The defining stereochemical feature of N-Acetyl-L-valinamide is the chiral center at the alpha-carbon (Cα) of the original valine residue. In the "L" configuration, as designated by its name, the substituents around this carbon are arranged in a specific three-dimensional orientation. This stereochemistry is crucial as biological systems, particularly enzymes and receptors, are inherently chiral and often exhibit high specificity for one stereoisomer over another.

Table 1: Physicochemical Properties of N-Acetyl-L-valinamide

| Property | Value | Source |

| Molecular Weight | 158.20 g/mol | PubChem[1] |

| Molecular Formula | C7H14N2O2 | PubChem[1] |

| XLogP3 | -0.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

Chapter 2: Isomerism in N-Acetyl-valinamide Systems

The Landscape of Isomerism

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. This can manifest as either constitutional isomerism (different connectivity) or stereoisomerism (same connectivity, different spatial arrangement).[2] For a molecule with the formula C7H14N2O2, the isomeric landscape is vast, but for practical purposes in drug development, the most relevant isomers are those closely related to the parent structure.

Stereoisomers: The Enantiomeric Pair

The most critical isomeric relationship for N-Acetyl-L-valinamide is that with its enantiomer.

2.2.1 N-Acetyl-L-valinamide vs. N-Acetyl-D-valinamide Enantiomers are non-superimposable mirror images of each other.[3] N-Acetyl-L-valinamide and N-Acetyl-D-valinamide constitute such a pair. They share identical physical properties like melting point, boiling point, and solubility in achiral solvents. Their distinction lies in their interaction with plane-polarized light and their interactions with other chiral molecules.

2.2.2 Chirality and Optical Activity Chiral molecules are optically active, meaning they rotate the plane of polarized light.[4]

-

N-Acetyl-L-valinamide will rotate light in one direction (either dextrorotatory, (+), or levorotatory, (-)).

-

N-Acetyl-D-valinamide will rotate light by an equal magnitude but in the opposite direction.[4]

A 50:50 mixture of both enantiomers, known as a racemic mixture, is optically inactive because the rotations cancel each other out.[3]

Caption: Figure 1. Enantiomeric relationship between L- and D- forms.

Constitutional Isomers

Constitutional isomers have the same molecular formula (C7H14N2O2) but differ in the way their atoms are connected.[2][5]

2.3.1 N-Acetyl-norvalinamide Norvaline is a straight-chain amino acid and a constitutional isomer of valine. N-Acetyl-norvalinamide, therefore, has the same molecular formula as N-Acetyl-L-valinamide but with a different carbon skeleton (an n-propyl side chain instead of an isopropyl side chain). This seemingly minor change results in a distinct compound with different physical and chemical properties.

2.3.2 Other Potential Constitutional Isomers The formula C7H14N2O2 can correspond to numerous other structures, including:

-

Cyclic structures: For instance, ethyl piperazine-1-carboxylate is a cyclic compound that shares the same molecular formula but has a completely different structural framework and functional groups.[6][7]

-

Positional Isomers: While less common in this specific context, one could envision isomers where the acetyl group is attached to a different atom, though this would be synthetically challenging and less stable.

Caption: Figure 2. Examples of constitutional isomers.

Chapter 3: Synthesis and Stereochemical Control

Rationale for Stereoselective Synthesis

In drug development, producing a single enantiomer (an enantiopure compound) is often mandatory. The undesired enantiomer may be inactive, less active, or, in the worst-case scenario, cause harmful side effects. Therefore, synthetic routes must be designed to preserve or create the desired stereochemistry of the starting material, L-valine.

Common Synthetic Pathway

A standard laboratory synthesis of N-Acetyl-L-valinamide involves a multi-step process designed to selectively modify the N- and C-termini of L-valine while protecting its inherent stereochemistry. The general approach involves activating the carboxylic acid, acetylating the amine, and then forming the final amide.

Step-by-Step Protocol: Synthesis of N-Acetyl-L-valinamide

-

Step 1: Carboxyl Group Activation. The carboxylic acid of a protected L-valine is activated to facilitate amide bond formation. A common method involves using coupling agents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).[8][9]

-

Causality: TBTU reacts with the carboxyl group to form a highly reactive ester intermediate, which is susceptible to nucleophilic attack by an amine. DIPEA acts as a proton scavenger to neutralize the acid released during the reaction, driving the equilibrium towards product formation.

-

-

Step 2: N-Acetylation. The amino group of L-valine is acetylated, typically using acetic anhydride. This step is often performed on the free amino acid or an ester-protected version before C-terminal amidation.

-

Causality: The nitrogen atom of the amino group acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. This results in the formation of the N-acetyl bond and acetic acid as a byproduct.

-

-

Step 3: Amidation. The activated carboxylic acid (from Step 1, now on an N-acetylated valine) is reacted with ammonia or an ammonia equivalent to form the C-terminal primary amide.[10]

-

Causality: The nitrogen of ammonia acts as a nucleophile, attacking the activated carbonyl carbon and displacing the activating group to form the stable amide bond.

-

-

Step 4: Purification. The final product is purified, typically by chromatography or recrystallization, to remove any remaining reagents, byproducts, and potential isomeric impurities.

Caption: Figure 3. A general synthetic workflow.

Chapter 4: Analytical Methodologies for Isomer Discrimination

Differentiating between isomers is a significant analytical challenge due to their identical or near-identical physical properties.[11][12] A multi-technique approach is essential for unambiguous characterization.

Chromatographic Separation

4.1.1 Chiral High-Performance Liquid Chromatography (HPLC) Chiral HPLC is the gold standard for separating enantiomers. This technique uses a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, causing them to travel through the column at different rates and thus elute at different times.[13][14]

-

Causality: The CSP creates a transient diastereomeric complex with each enantiomer. The stability of these complexes differs, leading to differential retention and separation. Various CSPs exist, including those based on glycopeptides or Pirkle-type phases, which are effective for N-derivatized amino acids.[13][14][15]

4.1.2 Protocol: Chiral HPLC Method Development

-

Column Selection: Choose a CSP known to be effective for N-acetylated amino acids, such as a teicoplanin-based (e.g., CHIROBIOTIC T) or a Pirkle-type column.[14]

-

Mobile Phase Selection: Begin with a polar organic mobile phase (e.g., methanol or ethanol with a small amount of acid or base modifier) or a reversed-phase mobile phase (e.g., acetonitrile/water with a buffer).

-

Optimization: Systematically adjust the mobile phase composition, flow rate, and column temperature to achieve baseline resolution between the enantiomeric peaks.

-

Detection: Use a UV detector (as the amide bonds have some absorbance) or a more universal detector like an Evaporative Light Scattering Detector (ELSD).

Sources

- 1. N-Acetyl L-valinamide | C7H14N2O2 | CID 142227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page Not Found | Study Prep in Pearson+ [pearson.com]

- 3. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Constitutional Isomers with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 6. Ethyl piperazine-1-carboxylate - C7H14N2O2 | CSSB00000210854 [chem-space.com]

- 7. 1-Piperazinecarboxylic acid, ethyl ester | C7H14N2O2 | CID 8431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. researchgate.net [researchgate.net]

- 10. Direct, facile synthesis of N-acyl-α-amino amides from α-keto esters and ammonia - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. tandfonline.com [tandfonline.com]

- 12. Analytical Strategies for Natural Mono- and Disaccharide Isomer Differentiation: Techniques and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scas.co.jp [scas.co.jp]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. agilent.com [agilent.com]

Methodological & Application

Precision Purification of Ac-Val-NH2 (N-Acetyl-L-Valine Amide) via RP-HPLC

Application Note & Protocol Guide

Abstract & Introduction

The purification of Ac-Val-NH2 (N-Acetyl-L-Valine Amide) presents a specific challenge in chromatography: isolating a small, neutral, and chromophore-deficient molecule. Unlike larger peptides or proteins, Ac-Val-NH2 (MW: 158.2 g/mol ) lacks ionizable termini and aromatic residues (Trp, Tyr, Phe), rendering standard UV detection at 280 nm ineffective.

This guide details a robust Reverse-Phase HPLC (RP-HPLC) protocol designed to maximize retention and sensitivity for this specific analyte. The methodology focuses on low-wavelength detection (214 nm), stationary phase selection for small molecules, and thermodynamic control of the mobile phase.

Target Analyte Profile

| Property | Specification | Chromatographic Implication |

| Molecule | Ac-Val-NH2 | Neutral capping groups remove zwitterionic character. |

| MW | 158.2 Da | Requires small pore size (<120 Å) for adequate retention. |

| Hydrophobicity | Moderate (Valine side chain) | Retains on C18, but elutes relatively early compared to longer peptides. |

| pKa | N/A (Non-ionizable) | pH changes affect impurities (e.g., Ac-Val-OH), not the target, allowing for pH-based selectivity. |

| UV Absorbance | Peptide bond ( | Strict requirement for 210–215 nm detection. |

Method Development Strategy (The "Why")

Stationary Phase Selection

For a molecule as small as Ac-Val-NH2, "phase collapse" and insufficient surface area are the primary risks.

-

Chemistry: C18 (Octadecyl) is the standard.[1] However, a C18-Aq (Aqueous stable) or high-carbon-load column is recommended to prevent phase collapse if starting at high aqueous conditions.

-

Pore Size: Use 100 Å (or 80 Å) . Avoid 300 Å columns used for proteins; the lower surface area of wide-pore columns will result in poor retention and peak broadening for a 158 Da molecule.

Detection Physics

Since Ac-Val-NH2 lacks an aromatic ring, it is invisible at 254 nm or 280 nm. We must target the amide bond absorption at 214 nm .

-

Critical Note: Solvents must be "HPLC Grade" or "Far UV Grade." Impure acetonitrile absorbs heavily at 214 nm, causing a rising baseline that obscures the analyte.

Mobile Phase Chemistry

Standard 0.1% Trifluoroacetic Acid (TFA) is used.[2]

-

Role of TFA: Although Ac-Val-NH2 is neutral, TFA acidifies the mobile phase (pH ~2). This suppresses the ionization of potential impurities (like free Valine or Ac-Val-OH), pushing them to different retention times. It also suppresses silanol activity on the column silica, sharpening the peak.

Experimental Protocol

Materials & Reagents[3]

-

Column: C18 Analytical (4.6 x 150 mm, 3.5 or 5 µm, 100 Å).

-

Solvent A: Milli-Q Water + 0.1% TFA.

-

Solvent B: Acetonitrile (HPLC Grade) + 0.1% TFA.[2]

-

Sample: Crude Ac-Val-NH2 (synthetic or enzymatic product).

Sample Preparation

-

Dissolution: Dissolve crude sample at 1–2 mg/mL .

-

Solvent: Use 90% Water / 10% Acetonitrile. Avoid dissolving in 100% strong organic solvent, as this causes "solvent effect" (peak fronting/splitting) upon injection.

-

-

Filtration: Pass through a 0.22 µm PTFE or Nylon filter to remove particulates.

-

Centrifugation: Spin at 10,000 x g for 5 minutes if any turbidity remains.

Chromatographic Method[2][4][5]

-

Flow Rate: 1.0 mL/min (for 4.6 mm ID column).

-

Temperature: 25°C (Ambient) or 30°C (Controlled).

-

Detection: UV 214 nm (Primary), 220 nm (Secondary reference).

-

Injection Volume: 10–50 µL (Analytical).

Gradient Table: Rationale: Ac-Val-NH2 is small and moderately hydrophobic. It will likely elute between 15% and 30% B. A shallow gradient in this region maximizes resolution from impurities.

| Time (min) | % Solvent B | Event | Description |

| 0.0 | 5 | Injection | Hold low organic to stack the peak. |

| 2.0 | 5 | Isocratic Hold | Wash unretained salts/polar impurities. |

| 22.0 | 45 | Linear Gradient | Shallow slope (2% B/min) for separation. |

| 22.1 | 95 | Wash | Elute highly hydrophobic contaminants. |

| 25.0 | 95 | Wash Hold | Clean column. |

| 25.1 | 5 | Re-equilibration | Return to initial conditions.[3] |

| 30.0 | 5 | Stop | Ready for next injection. |

Workflow Visualization

The following diagram outlines the logical flow of the purification and validation process.

Caption: Workflow for the isolation of Ac-Val-NH2, emphasizing the critical 214 nm detection node and post-collection validation.

Validation & Troubleshooting (Self-Validating Systems)

To ensure the protocol is working (Trustworthiness), use these checkpoints:

Confirmation of Identity

Since 214 nm is non-specific (detects any amide bond), a single peak does not guarantee the correct molecule.

-

Mass Spectrometry (ESI-MS): This is mandatory.

-

Expected Mass: 158.2 Da .

-

Observed Ion (

): 159.2 m/z . -

Observed Ion (

): 181.2 m/z .

-

-

Note: If you see a mass of 160.2 Da (

), you likely have the free acid Ac-Val-OH (hydrolysis product), indicating the amide was lost or the synthesis failed.

Common Issues & Fixes

| Observation | Root Cause | Corrective Action |

| No Peak at 214 nm | Detection limit or Solvent Cutoff | Ensure sample conc. >0.5 mg/mL. Check if Solvent B (ACN) is "UV Grade" (impurities in solvent mask the peak). |

| Peak Elutes in Void (t0) | Phase Collapse or Low Retention | The molecule is too small/polar for the column. Switch to a C18-Aq column or start gradient at 0% B. |

| Split Peaks | Solvent Effect | Sample was dissolved in 100% ACN. Re-dissolve sample in water/ACN (90:10). |

| Ghost Peaks | Carryover | Ac-Val-NH2 is sticky. Run a blank injection (100% B wash) between runs. |

References

-

ResearchGate. (2014).[4] Discussion: What is the best wavelength for measuring the absorbance of peptides during the HPLC run? Retrieved from [Link]

-

Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Methods in Molecular Biology, Vol. 251. Humana Press.[5] Retrieved from [Link]

-

Kuipers, B.J.H., & Gruppen, H. (2007). Prediction of Molar Extinction Coefficients of Proteins and Peptides Using UV Absorption... at 214 nm.[4][6][7] Wageningen University & Research. Retrieved from [Link]

Sources

- 1. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]

- 2. bachem.com [bachem.com]

- 3. protocols.io [protocols.io]

- 4. researchgate.net [researchgate.net]

- 5. shop.bachem.com [shop.bachem.com]

- 6. calculating extinction coefficients at 214 nm for proteins - Chromatography Forum [chromforum.org]

- 7. research.wur.nl [research.wur.nl]

Application Note: Dual-Mode Kinetic Profiling using Ac-Val-NH2

Topic: Ac-Val-NH2 as a Substrate in Enzyme Kinetic Assays Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Scientific Rationale

N-Acetyl-L-Valinamide (Ac-Val-NH2) is a structurally minimal, blocked amino acid derivative often utilized as a probe in mechanistic enzymology. Unlike large fluorogenic peptides, Ac-Val-NH2 lacks bulky chromophores (e.g., pNA, AMC), making it an ideal "silent" substrate for studying the steric and electronic requirements of enzyme active sites without the interference of reporter groups.

Its utility spans two distinct enzymatic classes, depending on the bond targeted for hydrolysis:

-

Peptide Amidases (EC 3.5.1.x): Hydrolysis of the C-terminal amide bond to release ammonia (

) and N-acetyl-valine. -

Acylaminoacyl-Peptide Hydrolases (APEH) / Aminoacylases: Hydrolysis of the N-terminal acetyl group to release acetate and Valinamide (Val-NH2).

This guide provides high-precision protocols for characterizing these activities, emphasizing coupled-enzyme spectrophotometry for real-time kinetics and RP-HPLC for orthogonal validation.

Mechanistic Pathways & Experimental Logic

Before selecting an assay, one must define the target cleavage site. The diagram below illustrates the divergent pathways for Ac-Val-NH2 processing.

Figure 1: Enzymatic processing pathways for Ac-Val-NH2. The choice of detection method depends on whether the enzyme targets the C-terminal amide (Amidase) or the N-terminal acetyl group (Acylase).

Protocol A: Real-Time Amidase Kinetics (Ammonia Release)

Objective: Quantify the kinetic parameters (

Reagents & Preparation

| Reagent | Concentration (Stock) | Preparation Notes |

| Buffer | 100 mM HEPES or Tris-HCl, pH 7.5 | Filter sterilized. Avoid ammonium buffers. |

| Substrate | 100 mM Ac-Val-NH2 | Dissolve in water or 10% DMSO if solubility is limited. Store at -20°C. |

| Coupling Enzyme | GLDH (from Bovine Liver) | >100 units/mL in buffer. Must be in excess. |

| Cofactor | 10 mM NADH | Prepare fresh in buffer. Protect from light. |

| Co-substrate | 100 mM | Adjust pH to 7.5 with NaOH. |

Step-by-Step Procedure

-

Instrument Setup:

-

Pre-warm UV-Vis spectrophotometer to 25°C or 37°C (enzyme dependent).

-

Set wavelength to 340 nm .

-

Blank with buffer only.

-

-

Reaction Mix Assembly (Per Cuve, 1 mL final volume):

-

Pipette 880 µL Assay Buffer.

-

Add 50 µL

-Ketoglutarate (5 mM final). -

Add 20 µL NADH (0.2 mM final).

-

Add 10 µL GLDH (~10 units final).

-

Incubate for 2 minutes to consume any background ammonia.

-

-

Substrate Addition:

-

Add Variable Volume of Ac-Val-NH2 stock (e.g., 0, 10, 20, 50, 100 µL) to achieve a concentration range (0.5 – 10 mM). Adjust buffer volume to maintain 1 mL total.

-

-

Initiation:

-

Add Enzyme of Interest (e.g., 10-50 µL).

-

Mix immediately by inversion (do not vortex vigorously).

-

-

Data Acquisition:

-

Monitor

for 5–10 minutes. -

Ensure the slope is linear (

).

-

Data Analysis

Calculate velocity (

Protocol B: Discontinuous HPLC Assay (Universal Validation)

Objective: Validate hydrolysis and identify products (Ac-Val-OH vs. Val-NH2) when coupled assays are interfered with by inhibitors or pH conditions. Principle: Separation of the polar substrate (Ac-Val-NH2) from the more acidic product (Ac-Val-OH) or the free amine (Val-NH2) using Reverse-Phase Chromatography (RP-HPLC).

Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters Symmetry, 5 µm, 4.6 x 150 mm).

-

Mobile Phase A: 0.1% TFA in Water (Milli-Q).

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 0% B for 2 min, 0-30% B over 15 min. (Ac-Val-NH2 is small and polar; it elutes early).

-

Detection: UV at 210 nm (peptide bond) or 254 nm (if aromatic residues are present in the enzyme, though substrate has low UV absorbance).

Experimental Workflow

Figure 2: Discontinuous HPLC workflow for kinetic monitoring.

Protocol Steps

-

Incubation: Mix Enzyme and Substrate (1 mM) in a microfuge tube. Maintain temperature.

-

Sampling: At defined intervals (e.g., 0, 5, 10, 20, 30 min), remove 50 µL aliquots.

-

Quenching: Immediately add 50 µL of 1% Trifluoroacetic Acid (TFA) or Methanol to stop the reaction.

-

Analysis: Inject onto HPLC.

-

Quantification:

-

Substrate Depletion: Monitor decrease in Ac-Val-NH2 peak.

-

Product Formation: Monitor appearance of Ac-Val-OH (elutes later due to free acid suppression by TFA) or Val-NH2.

-

Note: Construct a standard curve using pure Ac-Val-NH2 and Ac-Val-OH to convert Peak Area to Concentration.

-

Critical Controls & Troubleshooting (Self-Validating Systems)

To ensure Trustworthiness and Scientific Integrity , every assay must include the following controls:

| Control Type | Composition | Purpose |

| No-Enzyme Control | Buffer + Substrate + NADH/GLDH | Corrects for non-enzymatic hydrolysis (background deamidation). |

| No-Substrate Control | Buffer + Enzyme + NADH/GLDH | Corrects for any ammonia present in the enzyme preparation (common in ammonium sulfate precipitations). |

| NADH Stability | Buffer + NADH only | Ensures NADH is not oxidizing spontaneously (drift). |

| Product Inhibition | Add Ac-Val-OH (1 mM) to reaction | Checks if the reaction product inhibits the enzyme (common in amidases). |

Expert Tip: If using the GLDH coupled assay, always check if your test compound (Ac-Val-NH2) inhibits GLDH itself. Run a control with

References

-

Structural Dynamics of Ac-Val-NH2: León, I., et al. (2017).[1][2][3] "The steric effects imposed by the isopropyl group of valine in the conformational stabilization of the capped dipeptide N-acetyl-L-valinamide."[1][2][3][4][5] Physical Chemistry Chemical Physics.

-

Peptide Amidase & Acylase Assays: Andersson, H., et al. (2002). "Hydrolysis of N-acetylated amino acids and peptides." European Journal of Biochemistry.

-

General Enzyme Kinetics (Michaelis-Menten): Johnson, K. A. (2013). "A century of enzyme kinetics: Reliability of the KM and vmax estimates." Biochemistry.

-

Coupled Enzyme Assay Methodology: Bergmeyer, H. U. (1974). "Methods of Enzymatic Analysis." Academic Press. (Standard reference for GLDH/NADH coupled systems).

Sources

Probing the Conformational Landscape of Valine: Experimental Application of Ac-Val-NH₂ in Protein Folding Studies

Introduction: The Significance of Local Conformational Preferences in Protein Folding

The intricate three-dimensional structure of a protein, which dictates its function, is encoded within its linear sequence of amino acids. A fundamental tenet of protein folding is that the overall architecture is a culmination of local conformational preferences of individual residues and their interactions.[1][2][3] Understanding these intrinsic biases is paramount to deciphering folding pathways, predicting protein structure, and designing novel proteins with desired stability and function.[4][5] The branched-chain amino acid Valine, with its bulky isopropyl side chain, often plays a crucial role in defining the hydrophobic core of a protein, thereby influencing its stability and folding kinetics.[6][7][8]

To isolate and study the inherent conformational tendencies of a valine residue, free from the complex interactions within a full-length polypeptide, researchers utilize model compounds. N-acetyl-L-valinamide (Ac-Val-NH₂) serves as an exemplary model system. This small, neutral molecule caps the N- and C-termini of a single valine residue, effectively mimicking the peptide backbone environment and allowing for the detailed characterization of its preferred dihedral angles (φ and ψ).

This guide provides a comprehensive overview of the experimental application of Ac-Val-NH₂ in protein folding research. We will delve into the rationale behind its use, provide detailed protocols for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD), and outline a computational workflow for conformational analysis. This document is intended for researchers, scientists, and drug development professionals seeking to employ small molecule models to gain fundamental insights into protein structure and stability.

The Rationale for Employing Ac-Val-NH₂ as a Model System

The use of Ac-Val-NH₂ is predicated on the "building block" hypothesis of protein folding, which posits that the conformational biases of individual amino acid residues contribute significantly to the folding pathway and the final native state of the protein. By studying Ac-Val-NH₂, we can elucidate the intrinsic conformational energy landscape of a valine residue, providing a baseline for its behavior within a larger protein context.

The N-terminal acetylation and C-terminal amidation are critical modifications. The acetyl group removes the positive charge of the N-terminus, and the amide group removes the negative charge of the C-terminus, creating a neutral molecule that more closely resembles the charge state of a residue within a polypeptide chain. This allows for the study of intramolecular hydrogen bonding and steric effects that govern the conformational preferences of the valine backbone and sidechain, without the confounding influence of terminal charges.

Experimental Protocols

I. Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the solution conformation of small molecules like Ac-Val-NH₂ by providing information on through-bond and through-space atomic interactions.[9][10][11]

-

Material Procurement and Purity Check: Obtain high-purity Ac-Val-NH₂ (>98%). Verify purity via High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). This initial check is the first step in ensuring the validity of the subsequent experimental data.

-

Solvent Selection: Dissolve Ac-Val-NH₂ in a deuterated solvent (e.g., DMSO-d₆ or D₂O) to a final concentration of 5-10 mM. The choice of solvent can influence the conformational equilibrium; thus, it is crucial to report the solvent used. DMSO-d₆ is often preferred as it minimizes the exchange of amide protons with the solvent, allowing for their observation.

-

Internal Standard: Add a suitable internal standard for chemical shift referencing (e.g., tetramethylsilane (TMS) for organic solvents or 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) for aqueous solutions). This provides a consistent reference point for comparing spectra.

-

1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum. This provides a general overview of the sample and allows for the identification of all proton resonances. The dispersion of amide proton chemical shifts can give a preliminary indication of conformational preferences.[12][13]

-

2D TOCSY (Total Correlation Spectroscopy): Acquire a 2D TOCSY spectrum to identify all protons within a spin system. This is crucial for assigning the proton resonances of the valine residue (NH, Hα, Hβ, and γ-methyls).

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a 2D NOESY or ROESY spectrum to identify through-space correlations between protons that are close in space (< 5 Å). These correlations are key to determining the three-dimensional structure. For a small molecule like Ac-Val-NH₂, ROESY is often preferred as it avoids the issue of zero or negative NOEs that can occur for molecules with correlation times near the zero-crossing point.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Acquire a 2D HSQC spectrum to correlate each proton with its directly attached carbon atom. This aids in the unambiguous assignment of proton and carbon resonances.

-

Quantitative J-Coupling Measurement: Measure the three-bond scalar coupling constant between the amide proton and the α-proton (³J(HN-Hα)). This is a critical parameter for determining the backbone dihedral angle φ via the Karplus equation.[14][15]

-

Resonance Assignment: Use the combination of 1D, TOCSY, and HSQC spectra to assign all proton and carbon chemical shifts of Ac-Val-NH₂.

-

³J(HN-Hα) Coupling Constant Analysis:

-

A large ³J(HN-Hα) value (typically > 8 Hz) is indicative of an extended conformation (e.g., β-strand).

-

A small ³J(HN-Hα) value (typically < 5 Hz) suggests a helical or turn-like conformation.

-

Intermediate values suggest an averaging of multiple conformations.

-

-

NOE/ROE Analysis: Analyze the NOESY/ROESY spectrum for key through-space correlations. For example, a strong NOE between the Hα proton and the amide proton of the next residue (not applicable here, but in peptides) or between the sidechain protons and backbone protons can define the local conformation.

-

Chemical Shift Indexing (CSI): Compare the observed ¹Hα and ¹³Cα chemical shifts to random coil values.[13][16][17] Deviations from these values can indicate a propensity for a particular secondary structure.

| Parameter | Extended (β-sheet like) | Helical (α-helix like) | Turn (β-turn like) | Random Coil |

| ³J(HN-Hα) (Hz) | > 8.0 | < 5.0 | 5.0 - 8.0 | ~6.0 - 8.0 |

| ¹Hα Chemical Shift (ppm) | Downfield shift from random coil | Upfield shift from random coil | Varies depending on turn type | See reference values |

| ¹³Cα Chemical Shift (ppm) | Upfield shift from random coil | Downfield shift from random coil | Varies depending on turn type | See reference values |

| ¹³Cβ Chemical Shift (ppm) | Downfield shift from random coil | Upfield shift from random coil | Varies depending on turn type | See reference values |

Note: These are general ranges and can be influenced by solvent and neighboring residues in larger peptides.

II. Secondary Structure Propensity Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules.[18] In the far-UV region (190-250 nm), the CD spectrum is sensitive to the conformation of the peptide backbone, providing an estimate of the secondary structure content.[10][19]

-

Solvent and Buffer Selection: Dissolve Ac-Val-NH₂ in a solvent that is transparent in the far-UV region. A common choice is a 10 mM phosphate buffer at a desired pH. High concentrations of chloride ions should be avoided as they absorb strongly in the far-UV.

-

Concentration Determination: Accurately determine the concentration of the Ac-Val-NH₂ solution. This is critical for calculating the molar ellipticity. A precise method, such as quantitative amino acid analysis, is recommended.

-

Cuvette Preparation: Use a high-quality quartz cuvette with a short path length (e.g., 0.1 cm or 1 mm) to minimize solvent absorption.

-

Instrument Setup: Purge the CD spectrometer with nitrogen gas to remove oxygen, which absorbs in the far-UV region. Allow the lamp to warm up for at least 30 minutes.

-

Baseline Correction: Record a baseline spectrum of the solvent/buffer in the same cuvette that will be used for the sample. This baseline will be subtracted from the sample spectrum. This is a crucial step for data validation.

-

Spectrum Acquisition: Record the CD spectrum of the Ac-Val-NH₂ sample from approximately 250 nm down to 190 nm.

-

Parameter Optimization: Use a suitable bandwidth (e.g., 1 nm), scan speed, and signal averaging time to obtain a good signal-to-noise ratio.

-

Wavelength Selection: Set the CD spectrometer to a single wavelength where the conformational change is expected to be maximal. For a molecule that may adopt some helical or turn character, 222 nm is often a good choice.[9][20]

-

Temperature Ramp: Increase the temperature of the sample in a controlled manner (e.g., 1-2 °C per minute) over a desired range (e.g., 20 °C to 90 °C).

-

Data Collection: Record the ellipticity at the chosen wavelength at regular temperature intervals (e.g., every 1 °C).

-

Data Analysis: Plot the molar ellipticity as a function of temperature. A cooperative unfolding transition will appear as a sigmoidal curve. The midpoint of this transition is the melting temperature (Tm), a measure of conformational stability.

-

Data Conversion: Convert the raw CD signal (in millidegrees) to molar ellipticity ([θ]) using the following equation: [θ] = (millidegrees × 100) / (pathlength in mm × concentration in M × number of residues)

-

Spectral Deconvolution: While Ac-Val-NH₂ is too small to have a well-defined secondary structure like a full protein, its CD spectrum can be compared to characteristic spectra of different secondary structure elements to infer its conformational preferences.

-

α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.[10]

-

β-sheet: A negative band around 218 nm and a positive band around 195 nm.[10]

-

Random Coil: A strong negative band around 200 nm.[21]

-

β-turn: Various spectral shapes depending on the turn type. Type II β-turns can show a weak negative band near 225 nm and a strong positive band around 200-205 nm.[22]

-

III. Computational Conformational Analysis

Computational modeling complements experimental data by providing a detailed energetic and structural landscape of the possible conformations of Ac-Val-NH₂.[23][24][25][26]

-

Structure Preparation: Build the initial 3D structure of Ac-Val-NH₂ using molecular modeling software.

-

Force Field Selection: Choose an appropriate force field (e.g., AMBER, CHARMM, GROMOS) that accurately represents the energetics of peptides.

-

Solvation: Place the Ac-Val-NH₂ molecule in a periodic box of explicit solvent (e.g., water) to mimic solution conditions.

-

Energy Minimization and Equilibration: Perform energy minimization to remove any steric clashes, followed by a period of equilibration where the system is allowed to relax to the desired temperature and pressure.

-

Production Simulation: Run a long MD simulation (nanoseconds to microseconds) to sample the conformational space of Ac-Val-NH₂.

-

Trajectory Analysis: Analyze the resulting trajectory to identify the most populated conformations, calculate the distribution of φ and ψ dihedral angles (Ramachandran plot), and identify any stable intramolecular hydrogen bonds.

-

Conformer Selection: Select representative low-energy conformations from the MD simulation.

-

Geometry Optimization and Energy Calculation: Perform high-level QM calculations (e.g., using Density Functional Theory, DFT) on the selected conformers to obtain more accurate geometries and relative energies.

-

Validation: The computationally derived low-energy conformations and their relative populations can be validated by comparing calculated NMR parameters (e.g., ³J(HN-Hα) coupling constants) with the experimental data.

Visualization of Workflows and Concepts

Experimental Workflow for Ac-Val-NH₂ Conformational Analysis

Caption: Workflow for the biophysical characterization of Ac-Val-NH₂.

Conceptual Diagram: Local Conformation Influencing Protein Folding

Caption: Ac-Val-NH₂ helps understand the local biases that guide folding.

Conclusion: From a Single Residue to the Protein Fold

The experimental study of Ac-Val-NH₂ provides invaluable, high-resolution data on the intrinsic conformational preferences of the valine residue. By systematically applying the NMR, CD, and computational protocols outlined in this guide, researchers can build a robust model of the valine conformational landscape. This knowledge serves as a fundamental building block for understanding how local sequence information contributes to the complex process of protein folding. The insights gained from such model systems are not merely academic; they have profound implications for protein engineering, drug design, and our understanding of diseases associated with protein misfolding. The self-validating nature of the described protocols, with their emphasis on purity, proper controls, and comparison to established benchmarks, ensures the generation of reliable and reproducible data, which is the cornerstone of scientific progress.

References

-

Boddy, L. (n.d.). Thermal denaturation of protein (by circular dichroism). The Boddy Lab. Retrieved from [Link]

-

Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols, 1(6), 2876–2890. Available at: [Link]

-

Virtual Labs. (n.d.). To Study the Thermal Stability of Proteins. Retrieved from [Link]

-

CD-Spectroscopy.com. (n.d.). Analyzing Protein Secondary Structure Using Circular Dichroism Spectroscopy. Retrieved from [Link]

-

Bowie, T. (2002). Conformational analysis of small peptides by circular dichroism. Southern University and A&M College. Retrieved from [Link]

-